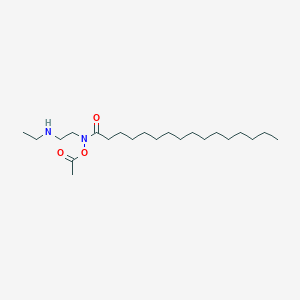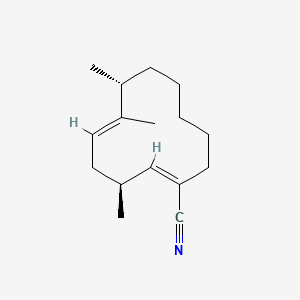
1,5-Cyclododecadienecarbonitrile, trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Cyclododecadienecarbonitrile, trimethyl- is an organic compound with the molecular formula C16H25N. It features a twelve-membered ring with two double bonds and a nitrile group. This compound is notable for its unique structure, which includes a twelve-membered ring and a nitrile group, making it a subject of interest in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Cyclododecadienecarbonitrile, trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diene with a nitrile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,5-Cyclododecadienecarbonitrile, trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The double bonds in the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under UV light.
Major Products Formed
Oxidation: Oxides and carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,5-Cyclododecadienecarbonitrile, trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Cyclododecadienecarbonitrile, trimethyl- involves its interaction with molecular targets through its nitrile group and double bonds. The nitrile group can form hydrogen bonds with biological molecules, while the double bonds can participate in various chemical reactions, leading to the formation of reactive intermediates. These interactions can affect cellular pathways and molecular targets, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
1,5-Cyclooctadiene: A smaller ring structure with similar reactivity.
1,5-Cyclododecadiene: Lacks the nitrile group but has a similar ring structure.
1,5-Cyclododecatriene: Contains an additional double bond compared to 1,5-Cyclododecadienecarbonitrile, trimethyl-.
Uniqueness
1,5-Cyclododecadienecarbonitrile, trimethyl- is unique due to its combination of a twelve-membered ring and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
71735-85-8 |
|---|---|
Molecular Formula |
C16H25N |
Molecular Weight |
231.38 g/mol |
IUPAC Name |
(1Z,3S,5E,7R)-3,6,7-trimethylcyclododeca-1,5-diene-1-carbonitrile |
InChI |
InChI=1S/C16H25N/c1-13-9-10-15(3)14(2)7-5-4-6-8-16(11-13)12-17/h10-11,13-14H,4-9H2,1-3H3/b15-10+,16-11-/t13-,14+/m0/s1 |
InChI Key |
NLRVPCRWKGMNRN-NSGDYXDZSA-N |
Isomeric SMILES |
C[C@@H]\1CCCCC/C(=C/[C@H](C/C=C1\C)C)/C#N |
Canonical SMILES |
CC1CCCCCC(=CC(CC=C1C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
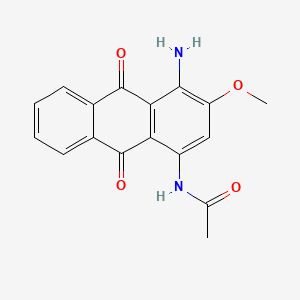
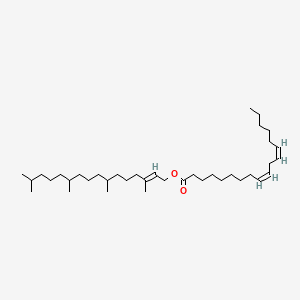
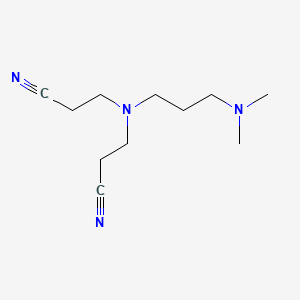

![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)

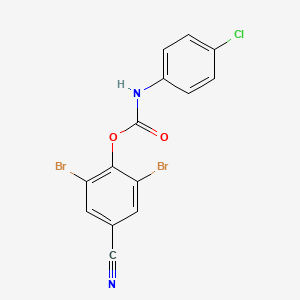
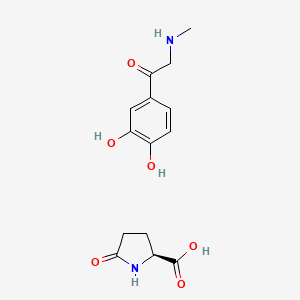
![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)


